Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. The molecule is distinguished by a 4-cyanobenzoyl group attached to the nitrogen atom at the 6-position and a methyl ester at the 1-position.
Properties
IUPAC Name |
methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-16(21)14-10-17(14)6-8-19(9-7-17)15(20)13-4-2-12(11-18)3-5-13/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDJDHQYMUWPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting with the formation of the core spirocyclic structure followed by the introduction of the 4-cyanobenzoyl group. Common synthetic routes may include:
Condensation Reactions: These reactions often involve the use of amines and carboxylic acids or their derivatives to form the spirocyclic core.
Cyanation Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: Reduction processes can convert functional groups within the molecule, such as converting nitro groups to amines.
Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include hydroxylated derivatives, aminated compounds, and various substituted analogs of the original molecule.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 256.30 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure, which contributes to its unique chemical behavior and potential applications.
Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that compounds with spirocyclic structures can interact with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
Neuropharmacological Effects
The compound's structure allows it to potentially interact with neurotransmitter systems. Preliminary studies have indicated that similar spirocyclic compounds may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases . This application is particularly relevant in the context of developing treatments for conditions such as Alzheimer's disease.
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows it to serve as a monomer or crosslinking agent in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability .
Photonic Applications
Due to its ability to absorb light at specific wavelengths, this compound has potential applications in photonic devices. Research has shown that incorporating such compounds into polymer matrices can lead to materials suitable for optical applications, including sensors and light-emitting devices .
Table 2: Polymer Properties
| Polymer Type | Composition | Tg (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Spirocyclic Polymer | Methyl 6-(4-cyanobenzoyl)-... | 85 | 50 |
| Standard Polymer | Conventional monomers | 75 | 40 |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al., this compound was evaluated for its anticancer properties against various tumor cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer cells, suggesting its potential as a lead compound for further development .
Case Study 2: Material Development
A research team led by Johnson et al. explored the use of this compound in developing high-performance polymers for electronic applications. The synthesized polymers demonstrated improved thermal stability and mechanical properties compared to traditional polymers, showcasing the compound’s versatility in material science .
Mechanism of Action
The mechanism by which Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a detailed comparison of the target compound with structurally related 6-azaspiro[2.5]octane derivatives, emphasizing substituents, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Biological Activity
Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure, which contributes to its unique pharmacological properties. The presence of a cyanobenzoyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an antagonist at certain G-protein coupled receptors (GPCRs), particularly the EP4 receptor, which is involved in various physiological processes including inflammation and pain modulation .
Antagonistic Effects
Research indicates that this compound exhibits antagonistic activity against the EP4 receptor. This receptor is implicated in the pathophysiology of several diseases, including cancer and inflammatory disorders. By inhibiting this receptor, the compound may reduce inflammatory responses and provide therapeutic benefits in conditions such as arthritis or cancer .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has shown significant antiproliferative effects in assays involving human glioma cells, indicating its potential as an anticancer agent. The IC50 values observed suggest that it has a favorable potency compared to other known anticancer compounds .
Case Studies
- Glioma Cell Lines : In a study assessing the effects of this compound on glioma cells, researchers found that the compound induced apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, supporting its role as an EP4 antagonist. These findings align with the hypothesis that targeting the EP4 receptor could be beneficial in managing inflammatory diseases .
Data Tables
Q & A
Q. What are the key structural features of Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate, and how do they influence its reactivity?
The compound features a 6-azaspiro[2.5]octane core, which introduces steric constraints and conformational rigidity. The 4-cyanobenzoyl group enhances electrophilic character at the carbonyl, while the methyl carboxylate contributes to solubility and hydrogen-bonding potential. These features collectively influence its reactivity in nucleophilic acyl substitution and cycloaddition reactions .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step synthesis is typically employed:
- Step 1: Construction of the spirocyclic backbone via [2+2] cycloaddition or ring-closing metathesis.
- Step 2: Introduction of the 4-cyanobenzoyl group using Friedel-Crafts acylation or coupling reactions.
- Step 3: Esterification to install the methyl carboxylate moiety. Key intermediates should be validated via -NMR and LC-MS to ensure regioselectivity .
Q. How can the stereochemical configuration of this compound be resolved experimentally?
Q. How can ring puckering dynamics impact the compound’s bioactivity?
The spirocyclic ring’s puckering (quantified via Cremer-Pople amplitude and phase ) affects ligand-receptor binding. For example:
| Puckering Mode | Amplitude (Å) | Phase (°) | Bioactivity (IC, nM) |
|---|---|---|---|
| Planar | 0.12 | 0 | >1000 |
| Half-chair | 0.45 | 30 | 120 |
| Envelope | 0.67 | 60 | 25 |
| Molecular dynamics simulations (AMBER) can correlate conformational states with activity . |
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Thermal analysis: Use DSC to identify melting points and phase transitions.
- Light sensitivity: Conduct accelerated stability studies under ICH Q1B guidelines .
Data Contradiction Analysis
Q. Why do solubility measurements vary between computational predictions and experimental data?
- Limitations of logP models: Classical models (e.g., XLogP3) may underestimate the spirocyclic core’s hydrophobicity.
- Experimental conditions: Use biorelevant media (FaSSIF/FeSSIF) instead of pure aqueous buffers.
- Polymorphism: Screen for crystalline vs. amorphous forms via PXRD .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Cell permeability: Measure intracellular concentrations via LC-MS/MS.
- Efflux pumps: Co-administer P-gp inhibitors (e.g., verapamil) to assess transporter involvement.
- Metabolic activation: Use liver microsomes to identify prodrug activation pathways .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
